synthesis of 1-(Boc-aminomethyl)-3-azabicyclo[3.1.0]hexane
synthesis of 1-(Boc-aminomethyl)-3-azabicyclo[3.1.0]hexane
Technical Whitepaper: Strategic Synthesis of 1-(Boc-aminomethyl)-3-azabicyclo[3.1.0]hexane
Executive Summary
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of proline and piperidine. The specific derivative 1-(Boc-aminomethyl)-3-azabicyclo[3.1.0]hexane represents a high-value building block, offering a unique vector for side-chain elaboration from the bridgehead (C1) position while maintaining a rigid bicyclic core.
This guide details a robust, scalable synthetic route to this target. Unlike methods that rely on unstable carbenoids or complex intramolecular alkylations, this protocol utilizes the Corey-Chaykovsky cyclopropanation of an unsaturated pyrroline ester. This approach ensures high diastereoselectivity, operational safety, and scalability.
Retrosynthetic Analysis & Strategy
To access the target (1) , we must install the aminomethyl group at the bridgehead (C1) position. A direct disconnection of the C1-substituent suggests a precursor bearing an electron-withdrawing group (Ester or Nitrile) at that position, which can be reduced to the amine.
Strategic Disconnections:
-
C1-Side Chain: The aminomethyl group is traced back to a primary alcohol, derived from a bridgehead ester.
-
Bicyclic Core: The [3.1.0] system is assembled via a [2+1] cycloaddition (cyclopropanation) across the C3-C4 double bond of a 3-pyrroline derivative.
-
Nitrogen Protection: An orthogonal protection strategy is critical. The endocyclic nitrogen (N3) requires a robust group (Benzyl, Bn) stable to strong nucleophiles (ylides) and hydrides, while the exocyclic amine is protected with a Boc group.
Selected Route: The synthesis proceeds via the Corey-Chaykovsky cyclopropanation of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate. This route is preferred over diazoacetate-based carbenoid additions due to superior safety profiles on scale and higher regiocontrol.
Figure 1: Retrosynthetic logic flow prioritizing the ester intermediate.
Detailed Synthetic Protocol
Phase 1: Construction of the Bicyclic Core
Objective: Synthesis of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate.
The formation of the cyclopropane ring at the bridgehead is achieved using a sulfoxonium ylide. The starting material, ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate, can be sourced commercially or prepared via a reaction between ethyl acrylate and
Reagents:
-
Trimethylsulfoxonium iodide (TMSI)
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
DMSO (Anhydrous)
-
THF (Anhydrous)
Protocol:
-
Ylide Generation: In a flame-dried flask under
, suspend NaH (1.2 equiv) in anhydrous DMSO/THF (1:1 v/v). Cool to 0°C.[1] -
Add Trimethylsulfoxonium iodide (1.25 equiv) portion-wise. Stir at room temperature (RT) for 1 hour until gas evolution ceases and a clear solution (dimethylsulfoxonium methylide) forms.
-
Cyclopropanation: Cool the ylide solution to 0°C. Add a solution of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 equiv) in THF dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the alkene.
-
Workup: Quench carefully with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMSO. Dry over and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc) yields the bicyclic ester.[2]
Critical Insight: The reaction is stereoselective.[3][4] The methylene transfer typically occurs anti to bulky substituents, but in 3-pyrrolines, the fused [3.1.0] system is geometrically constrained to the cis-fused isomer (endo/exo nomenclature is less relevant for the ring fusion itself, but relevant for substituents).
Phase 2: Functional Group Transformation (Ester to Amine)
Objective: Conversion of the C1-ester to the C1-aminomethyl group.
Direct reduction to the amine is possible via the nitrile, but the Ester
Step 2A: Reduction to Alcohol
-
Reagents:
(LAH), THF. -
Procedure: Treat the ester with LAH (2.0 equiv) in THF at 0°C. Warm to RT. Quench via Fieser method (
, 15% NaOH, ). Filter aluminum salts. -
Product: (3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol.
Step 2B: Activation and Displacement
-
Reagents: Methanesulfonyl chloride (MsCl),
, DCM; followed by Sodium Azide ( ), DMF. -
Procedure:
-
React the alcohol with MsCl/Et3N in DCM at 0°C to form the mesylate.
-
Dissolve the crude mesylate in DMF, add
(1.5 equiv), and heat to 60°C for 4 hours.
-
-
Safety: Azides are shock-sensitive. Do not concentrate reaction mixtures to dryness if residual azide is present. Work up with water extraction.
Step 2C: Staudinger Reduction
-
Reagents: Triphenylphosphine (
), THF, . -
Procedure: Treat the azide with
(1.1 equiv) in THF. Stir until evolution stops (formation of iminophosphorane). Add and heat to reflux for 2 hours to hydrolyze to the amine.
Phase 3: Protection and Final Deprotection
Objective: Installation of Boc and removal of Benzyl group.
-
Boc Protection:
-
To the crude primary amine in DCM, add
(1.1 equiv) and . Stir 2 hours. -
Result: tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methyl)carbamate.
-
-
Debenzylation (The "Switch"):
-
Reagents:
, (Pearlman's Catalyst), MeOH (or EtOH). -
Procedure: Dissolve the N-benzyl protected intermediate in MeOH. Add 10 wt% catalyst. Hydrogenate at 1 atm (balloon) or 50 psi (Parr shaker) for 12 hours.
-
Filtration: Filter through Celite to remove Pd. Concentrate to yield the final target.
-
Data Presentation & Process Parameters
Table 1: Key Process Parameters (CPP)
| Step | Parameter | Specification | Rationale |
| Cyclopropanation | Temperature | 0°C | Control exotherm during ylide addition; prevent decomposition. |
| Cyclopropanation | Solvent | DMSO/THF (1:1) | DMSO is required for ylide solubility; THF solubilizes the ester. |
| Azidation | Temperature | < 80°C | Prevent thermal decomposition of azide; safety limit. |
| Debenzylation | Catalyst | More effective than Pd/C for tertiary amines (benzyl cleavage). |
Workflow Diagram (DOT):
Figure 2: Linear synthetic workflow from pyrroline precursor to final deprotected scaffold.
Troubleshooting & Safety (Self-Validating Systems)
-
Ylide Quality: If the Corey-Chaykovsky reaction stalls, ensure the NaH is fresh and the DMSO is strictly anhydrous. Water kills the ylide immediately. Validation: The ylide solution must be clear and homogenous before adding the substrate.
-
Azide Handling: Sodium azide can form explosive di- and tri-azidomethane with halogenated solvents (DCM). Protocol Rule: Perform the azide displacement in DMF or DMSO; never use DCM in the displacement step (Step 2B).
-
Debenzylation Stalling: If the benzyl group is stubborn, add a catalytic amount of acetic acid or HCl (1 equiv) to protonate the amine, facilitating the hydrogenolysis.
References
-
Corey-Chaykovsky Reaction on Enones: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[3]1965 , 87, 1353–1364.[3] Link
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives: Brighty, K. E.; Castaldi, M. J.[1][4] "Synthesis of (1α,5α,6α)-3-azabicyclo[3.1.0]hexane-6-amine." Synlett1996 , 1097–1099. (Foundational work on the scaffold).
-
Preparation of 1-substituted 3-azabicyclo[3.1.0]hexanes: "Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane." PrepChem. Link
-
Palladium-Catalyzed Cyclopropanation (Alternative): "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation."[5] RSC Adv.2013 .[6] Link
-
Commercial Availability of Intermediate: "Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate."[7] Matrix Fine Chemicals. Link
Sources
- 1. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 63618-07-5|Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate|BLD Pharm [bldpharm.com]
